molecular formula C15H11NOS B604397 4-((1E)-2-benzothiazol-2-ylvinyl)phenol CAS No. 137449-43-5

4-((1E)-2-benzothiazol-2-ylvinyl)phenol

Cat. No.: B604397
CAS No.: 137449-43-5
M. Wt: 253.32g/mol
InChI Key: WJUPCLKTBZSLIH-JXMROGBWSA-N
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Description

4-((1E)-2-benzothiazol-2-ylvinyl)phenol is an organic compound that features a phenol group attached to a benzothiazole moiety via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol can be achieved through several methods. Another method includes the use of arylboronic acids and ipso-hydroxylation reactions to introduce the phenol group .

Industrial Production Methods

Industrial production of phenolic compounds often involves the extraction from natural sources or the synthesis from simpler aromatic compounds. For this compound, large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((1E)-2-benzothiazol-2-ylvinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of 4-((1E)-2-benzothiazol-2-ylvinyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-((1E)-2-benzothiazol-2-ylvinyl)phenol , also known by its CAS number 137449-43-5, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenolic structure, contributing to its unique biological profile. The general formula can be represented as:

C13H9N1O1S1C_{13}H_{9}N_{1}O_{1}S_{1}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A comprehensive investigation into various benzothiazole compounds demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of benzothiazole derivatives on human cancer cell lines (A431 and A549), it was found that certain derivatives exhibited substantial anticancer activity. The compound B7 , a derivative, showed promising results with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
B7A4311.0
B7A5492.0

The mechanism of action involved the inhibition of key signaling pathways such as AKT and ERK, crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. Studies have shown that compounds like this compound display significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

Research conducted by Padalkar et al. assessed the antibacterial effects of several benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) as follows:

CompoundPathogenMIC (μg/mL)
4-BTZE. coli32
4-BTZS. aureus16

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents.

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various benzothiazole compounds, it was found that certain derivatives significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages:

CompoundCytokine Level Reduction (%)
B7IL-6: 45%
B7TNF-α: 50%

These results demonstrate the potential of benzothiazole derivatives in mitigating inflammation through the modulation of cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole ring is critical for its inhibitory activity against various biological targets. Modifications to this core structure can significantly influence its pharmacological properties.

Key Findings from SAR Studies

  • Benzothiazole Moiety : Essential for maintaining biological activity.
  • Substituents on Phenolic Ring : Alterations can enhance or reduce potency.
  • Linker Variations : Different linkers between benzothiazole and phenolic groups impact overall efficacy.

Properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUPCLKTBZSLIH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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